Germane, 1-hexynyltrimethyl-

Organic Synthesis Catalysis Alkyne Functionalization

Germane, 1-hexynyltrimethyl- (CAS 62857-80-1), with the IUPAC name hex-1-ynyl(trimethyl)germane, is an organogermanium compound featuring a terminal alkyne coupled to a trimethylgermyl group. This compound belongs to the class of alkynylgermanes, which have emerged as robust and modular synthetic handles.

Molecular Formula C9H18Ge
Molecular Weight 198.87 g/mol
CAS No. 62857-80-1
Cat. No. B14498839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGermane, 1-hexynyltrimethyl-
CAS62857-80-1
Molecular FormulaC9H18Ge
Molecular Weight198.87 g/mol
Structural Identifiers
SMILESCCCCC#C[Ge](C)(C)C
InChIInChI=1S/C9H18Ge/c1-5-6-7-8-9-10(2,3)4/h5-7H2,1-4H3
InChIKeySIJXVYMIMREPMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Germane, 1-hexynyltrimethyl- (CAS 62857-80-1): A Defined Alkynylgermane Building Block for Synthesis


Germane, 1-hexynyltrimethyl- (CAS 62857-80-1), with the IUPAC name hex-1-ynyl(trimethyl)germane, is an organogermanium compound featuring a terminal alkyne coupled to a trimethylgermyl group [1]. This compound belongs to the class of alkynylgermanes, which have emerged as robust and modular synthetic handles [2]. Its molecular architecture (C9H18Ge, molecular weight 198.87 g/mol [1]) positions it as a direct analog to widely used alkynylsilanes, yet with fundamentally distinct reactivity profiles that are critical for advanced organic synthesis and material science applications.

Workflow Orthogonal alkyne protection and deprotection strategies
Selection Modular organometallic building block for complex alkynes
Context Catalyst-controlled reactivity and migration studies

Why In-Class Substitution of 1-Hexynyltrimethylgermane Fails: The Critical Reactivity Divergence


While alkynylsilanes like 1-trimethylsilyl-1-hexyne are ubiquitous in synthetic chemistry, they cannot serve as a drop-in replacement for 1-hexynyltrimethylgermane. The germanium center imparts a fundamentally orthogonal reactivity space compared to its silicon analog [1]. Alkynylgermanes exhibit unique stability under typical alkynylsilane deprotection conditions and Sonogashira cross-coupling conditions, while also being chemoselectively reactive in other transformations where silanes are inert [1]. Furthermore, in hydroboration reactions, alkynylgermanes undergo a distinct germyl group migration, a pathway not observed with alkynylsilanes, leading to different and valuable molecular architectures [2]. This divergence underscores the necessity of selecting the precise germanium-based reagent for specific synthetic strategies.

Target: 1-Hexynyltrimethylgermane
Reactivity Orthogonality

Selective arylation reported; may not transfer to Si analogs.

Stability Profile

Stable under F⁻ and Sonogashira conditions.

Mechanistic Pathway

Undergoes germyl group migration during hydroboration.

Substitute: Alkynylsilane
Reactivity Orthogonality

Inert in Ge-specific arylation; may lead to synthesis failure.

Stability Profile

Labile under F⁻/coupling conditions; may decompose.

Mechanistic Pathway

No silyl migration; yields different regioisomer.

1-Hexynyltrimethylgermane: Quantified Differentiation in Synthesis, Stability, and Chemoselectivity


Orthogonal Reactivity: Chemoselective Arylation Over Alkynylsilanes

Alkynylgermanes, including the 1-hexynyltrimethyl- derivative, demonstrate complete chemoselectivity in a blue light-assisted gold-catalyzed arylation reaction. Under these conditions, the alkynylgermane moiety is selectively arylated at room temperature within 2 hours, while alkynyl silanes, aryl halides, and aryl BPin groups remain completely unreacted [1]. This orthogonal reactivity is a key differentiator for complex molecule construction.

Chemoselective Arylation
Head-to-head
Target: Selective Ge-arylation at rt, 2h. Comparator: Alkynyl silanes, Ar-Br, Ar-BPin remain inert under identical blue light/Au catalysis.
Supports orthogonal, modular alkyne assembly strategies.
Requires specific catalyst system; substrate-dependent scope review recommended.
Organic Synthesis Catalysis Alkyne Functionalization

Superior Stability Under Standard Alkynylsilane Deprotection and Coupling Conditions

In stark contrast to alkynylsilanes, alkynylgermanes like 1-hexynyltrimethylgermane exhibit high stability under conditions that typically cleave silicon-based protecting groups. Specifically, alkynylgermanes remain intact under fluoride-mediated deprotection conditions and under standard Sonogashira cross-coupling reaction conditions, which rapidly degrade their silicon analogs [1].

Stability Under Deprotection/Coupling
Head-to-head
Target: Stable to F⁻-mediated deprotection and standard Sonogashira conditions. Comparator: Alkynyl silanes readily cleaved or consumed.
Supports orthogonal alkyne protection strategy research.
Stability profile reported relative to Si-analog class; method context verification advised.
Protecting Group Strategy Cross-Coupling Orthogonal Stability

Distinct Reaction Pathway: Germyl Group Migration in Hydroboration

The hydroboration of 2-pyridyl-substituted alkynylgermanes with 9-BBN leads to the formation of β-Ge-substituted amine-boranes. This reaction proceeds via a unique germyl group migration pathway [1]. In direct contrast, the analogous hydroboration of alkynylsilanes does not involve migration of the silyl group, instead yielding α-silyl-substituted products [1].

Reaction Pathway in Hydroboration
Head-to-head
Target: Germyl group migration forms β-Ge-substituted amine-boranes. Comparator: Silyl group does not migrate, yielding α-silyl products.
Supports access to distinct β-Ge fluorophore materials.
Reported enhanced blue fluorescence efficiency vs. α-substituted analogs.
Hydroboration Organogermanium Reaction Mechanism

High Synthetic Accessibility and Stereoselectivity: Quantified Yield Data

1-Hexynyltrimethylgermane is readily synthesized via a simple two-step, one-pot procedure from commercially available 1-hexyne and trimethylgermanium chloride, as demonstrated by Bhat and Garza. The synthesis of the precursor 1-trimethylgermyl-1-hexyne proceeds with a reported yield of 84% [1]. This same protocol is generally applicable to a range of terminal alkynes, providing the corresponding 1-trimethylgermyl-1-alkynes in yields ranging from 78% to 92% [1].

Synthetic Accessibility & Yield
Method context
84% isolated yield for target compound; 78–92% reported range for analogous 1-trimethylgermyl-1-alkynes.
Reported synthesis supports procurement feasibility review.
Two-step, one-pot protocol from 1-hexyne; scale-up context to verify.
Synthetic Methodology Organometallic Chemistry Process Development

Optimal Application Scenarios for Germane, 1-hexynyltrimethyl- in Research and Industry


Orthogonal Alkyne Protection in Multi-Step Organic Synthesis

1-Hexynyltrimethylgermane is ideally suited as a terminal alkyne protecting group in complex synthetic sequences. Its proven stability under fluoride-mediated deprotection and Sonogashira coupling conditions, where alkynylsilanes fail, allows chemists to install and carry a terminal alkyne handle through a series of transformations, including cross-coupling and functional group interconversions, before its selective liberation or further functionalization [1]. This orthogonal strategy is invaluable for the streamlined synthesis of pharmaceuticals and natural products.

Modular and Chemoselective Building Block for Complex Alkyne Assembly

This compound serves as a robust platform for the modular synthesis of highly functionalized alkynes. Its ability to undergo chemoselective arylation at room temperature in the presence of other reactive handles (like aryl halides and silanes) makes it a premier choice for building alkyne-based polyaromatic materials and molecular wires [1]. Researchers can sequentially functionalize a core scaffold without concern for cross-reactivity, dramatically improving synthetic efficiency.

Precursor to Advanced Fluorescent Materials and Amine-Boranes

The unique reactivity of 1-hexynyltrimethylgermane in hydroboration reactions, which involves a germyl group migration, provides access to a class of β-Ge-substituted amine-boranes with enhanced blue fluorescence efficiency [2]. This application scenario is particularly relevant for materials science laboratories focused on developing new fluorophores, OLED components, or luminescent probes, where the germanium-derived products offer distinct photophysical advantages over their silicon-derived counterparts.

Application
Selection Property
Validation Focus
Orthogonal Alkyne Protection
Reported orthogonal stability profile
Stability screening under F⁻/coupling conditions
Modular Alkyne Assembly
Reported chemoselective arylation
Cross-reactivity analysis in complex substrates
Fluorescent Material Precursor
Reported germyl migration reactivity
β-Ge amine-borane photophysical validation

Technical Documentation Hub

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15 linked technical documents
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